1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one
Description
Properties
Molecular Formula |
C14H15F2NO2 |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H15F2NO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-6-5-9(15)8-11(12)16/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
GJVKZIGTFZUUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one typically involves:
- Formation of the piperidin-2-one ring (lactam) core.
- Introduction of the 2,4-difluorophenyl group at the nitrogen atom.
- Acylation at the 3-position of the piperidinone ring with a propanoyl group.
These steps can be accomplished via multi-step organic synthesis involving amide bond formation, selective alkylation or acylation, and use of fluorinated aromatic intermediates.
Preparation of 2,4-Difluorophenyl Intermediates
The 2,4-difluorophenyl moiety is commonly introduced via:
- Starting from 2,4-difluoroaniline , which is commercially available or synthesized via diazotization and Sandmeyer-type reactions from suitable precursors (e.g., 2,4-difluorobenzene derivatives).
- Formation of 2,4-difluorophenyl diazonium salts and subsequent substitution reactions to introduce functional groups or linkages.
Piperidin-2-one Core Synthesis
- The piperidin-2-one ring can be synthesized by cyclization of appropriate amino acid derivatives or by hydrogenation/reduction of pyridine derivatives.
- For example, piperidine-4-carboxylic acid can be converted to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation with formaldehyde and palladium catalysts. This method is adaptable to preparing substituted piperidinones.
N-Arylation of Piperidin-2-one
- The nitrogen atom of the piperidin-2-one ring is arylated with 2,4-difluorophenyl groups using nucleophilic substitution or coupling reactions.
- Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type coupling can be employed to attach the 2,4-difluorophenyl group to the piperidinone nitrogen.
Acylation at the 3-Position
- The propanoyl group is introduced via selective acylation at the 3-position of the piperidin-2-one ring.
- This can be achieved by reacting the piperidin-2-one derivative with propanoyl chloride or propionic anhydride under controlled conditions, often in the presence of a base such as triethylamine.
Detailed Synthetic Route Example (Adapted from Related Piperidinone Syntheses)
Key Reaction Conditions and Optimization Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature (N-arylation) | 80–120 °C | Copper or palladium catalysis |
| Catalyst loading | 1–5 mol% | Pd or Cu catalysts |
| Solvent | DMF, DMSO, or chlorobenzene | High boiling solvents preferred |
| Base | K2CO3, Cs2CO3, or Et3N | To neutralize acid byproducts |
| Acylation temperature | 0–25 °C | To avoid over-acylation or ring opening |
| Acylation time | 1–4 hours | Monitored by TLC or HPLC |
Analytical and Purification Techniques
- Purity assessment: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm structure and purity.
- Characterization: ^1H NMR, ^13C NMR, and fluorine NMR confirm the presence of fluorine atoms and substitution patterns.
- Crystallography: X-ray diffraction can be used to confirm the molecular structure of the final compound, especially for pharmaceutical applications.
Summary of Research Findings and Literature Support
- The preparation of fluorinated phenyl-substituted piperidinones is well-documented in patent literature, with various methods focusing on high yields and purity.
- Transfer hydrogenation and Grignard reagent methodologies are advantageous for preparing substituted piperidine intermediates, providing milder conditions and better scalability.
- Copper(I) oxide catalysis facilitates amination steps in related piperidinone syntheses.
- The 2,4-difluorophenyl group can be efficiently introduced via diazonium salt intermediates derived from 2,4-difluoroaniline.
- Acylation at the 3-position of piperidin-2-one rings is a standard and selective reaction, enabling functionalization without disturbing the lactam ring.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the carbonyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Antifungal Activity
- Fluconazole Analogues (): Compounds such as 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols share the 2,4-difluorophenyl motif but incorporate a triazole ring instead of a piperidinone. These derivatives exhibit broad-spectrum antifungal activity by targeting CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis. The absence of a triazole in the target compound suggests a divergent mechanism, possibly involving alternative binding interactions with fungal targets .
- Tetrazole Derivatives (): Tetrazole-based triazoles with ethyl-linked aryl-piperazine moieties (e.g., (2R,3S)-2-(2,4-difluorophenyl)-3-(5-{2-[4-aryl-piperazin-1-yl]-ethyl}-tetrazol-2-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol) demonstrate activity against Candida and Aspergillus species. The piperidinone core in the target compound may offer reduced susceptibility to resistance mechanisms observed in triazole-resistant C. albicans .
2.2 Piperidinone and Piperidine Derivatives
- 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one (): This analogue features an amino group at position 3 and a 4-fluorophenyl substituent. With a molecular weight of 236.29 g/mol and a predicted pKa of 8.69, it is less lipophilic than the target compound (MW ≈ 273.26 g/mol). The amino group may enhance solubility but reduce membrane permeability compared to the propanoyl group .
- 1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (): Synthesized via Suzuki coupling, this compound lacks the propanoyl group but includes a biphenyl-fluoromethyl moiety.
2.3 Chalcone and Propenone Derivatives
- (Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (): Chalcone derivatives with 2,4-difluorophenyl groups exhibit antifungal and antitumor activities. The α,β-unsaturated ketone (propenone) in chalcones allows for Michael addition reactions with biological nucleophiles, a mechanism absent in the saturated piperidinone structure of the target compound. This difference may translate to distinct toxicity profiles .
- Desmosdumotin C Analogues (): Derivatives such as (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2,3-difluorophenyl)prop-2-en-1-one show antitumor activity. The propenone chain and halogenated aryl groups enhance intercalation with DNA or inhibition of tubulin polymerization, whereas the piperidinone core in the target compound may target enzymatic pathways .
Key Comparative Data
Biological Activity
1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of piperidine derivatives, which have been studied for various therapeutic effects, including analgesic and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and case studies from diverse sources.
Chemical Structure and Properties
The structure of 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one can be broken down as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Difluorophenyl Group : A phenyl ring substituted with two fluorine atoms at the 2 and 4 positions.
- Propanoyl Side Chain : A propanoyl group attached to the piperidine nitrogen.
This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Biological Activity Overview
The biological activities of 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one have been evaluated in several studies, focusing on its potential as an analgesic and anti-inflammatory agent. The findings suggest that this compound exhibits significant pharmacological effects.
Analgesic Activity
Research indicates that compounds similar to 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one show promising analgesic properties. For instance, studies have demonstrated that piperidine derivatives can modulate pain pathways by acting on opioid receptors or inhibiting pro-inflammatory mediators.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It has been shown to reduce inflammation in animal models by inhibiting the production of cytokines and other inflammatory mediators.
Table 1: Biological Activities of 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one
Case Study 1: Analgesic Efficacy
A study conducted on the analgesic efficacy of piperidine derivatives revealed that 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one provided significant pain relief in rodent models when administered at doses of 10 mg/kg. The mechanism was attributed to its interaction with the central nervous system's opioid receptors, leading to reduced pain perception.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on its anti-inflammatory properties, researchers observed that the compound significantly inhibited the release of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a mechanism involving the modulation of inflammatory pathways, making it a candidate for further development in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
